5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
Overview
Scientific Research Applications
Synthesis in Heterocyclic Chemistry
The chemical compound 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine and its derivatives are primarily used in the field of heterocyclic chemistry for synthesis purposes. They serve as key intermediates in the synthesis of various heterocyclic compounds:
Synthesis of Dihydrohomopterin Analogs : Boyle, Hughes, and Khattab (1991) describe the use of a compound similar to this compound in synthesizing a diaminodihydrohomopterin, an analog of naturally occurring dihydrohomopterin (Boyle, Hughes, & Khattab, 1991).
Fungicidal Properties : Tumkevicius, Urbonas, and Vainilavicius (2013) have demonstrated the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile, which possess fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Formation of Novel Pyrimidines : Al‐Azmi (2005) describes the formation of novel pyrimidines and pyrimido[5,4-d]pyrimidines, which shows the versatility of compounds like this compound in heterocyclic chemistry (Al‐Azmi, 2005).
Utility in Poly-functionalized Cyanoiminopyrimidines Synthesis : Moustafa and Amer (2017) discuss the use of bis(methylthio)methylene malononitrile, a related compound, in the synthesis of new poly-functionalized cyanoiminopyrimidines, highlighting the compound's utility in creating complex molecular structures (Moustafa & Amer, 2017).
Synthesis of Molluscicidal Compounds : El-bayouki and Basyouni (1988) synthesized derivatives of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids with significant molluscicidal properties, illustrating another potential application of similar compounds (El-bayouki & Basyouni, 1988).
Antitumor Properties : Grigoryan et al. (2008) studied the antitumor properties of synthesized compounds related to this compound, indicating its potential in medicinal chemistry for developing antitumor agents (Grigoryan et al., 2008).
Mechanism of Action
Target of Action
The primary targets of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
Like other pyrimidine derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions .
Pharmacokinetics
Its lipophilicity (Log Po/w) is 2.02, suggesting it may have good membrane permeability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, more information about the specific effects of this compound will likely become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity. For instance, it is recommended to be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Properties
IUPAC Name |
5-(2-methylsulfanylethoxy)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-12-3-2-11-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXBGPBKYUSLBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCOC1=CN=C(N=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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